

Comparative Guide to GSK1838705A Combination Therapies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GSK1838705A

Cat. No.: B1684688

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **GSK1838705A** combination therapies with alternative treatment strategies, supported by experimental data. **GSK1838705A** is a potent small-molecule inhibitor of the insulin-like growth factor-1 receptor (IGF-1R), the insulin receptor (IR), and anaplastic lymphoma kinase (ALK).^{[1][2][3][4]} Its therapeutic potential has been explored in various cancers, both as a monotherapy and in combination with other agents, to enhance efficacy and overcome resistance.

I. Overview of GSK1838705A

GSK1838705A exerts its anti-tumor effects by blocking key signaling pathways involved in cell proliferation, survival, and migration.^{[1][5]} It has shown preclinical activity against a range of solid and hematologic malignancies, including prostate cancer, glioma, non-small cell lung cancer (NSCLC), and anaplastic large cell lymphoma (ALCL).^{[1][6][7]}

II. Combination Therapy in Prostate Cancer

Docetaxel is a standard-of-care chemotherapy for metastatic castration-resistant prostate cancer, but resistance often develops.^[5] Targeting the IGF-1R/IR pathway, which is implicated in docetaxel resistance, presents a promising therapeutic strategy.^[5]

GSK1838705A in Docetaxel-Resistant Prostate Cancer

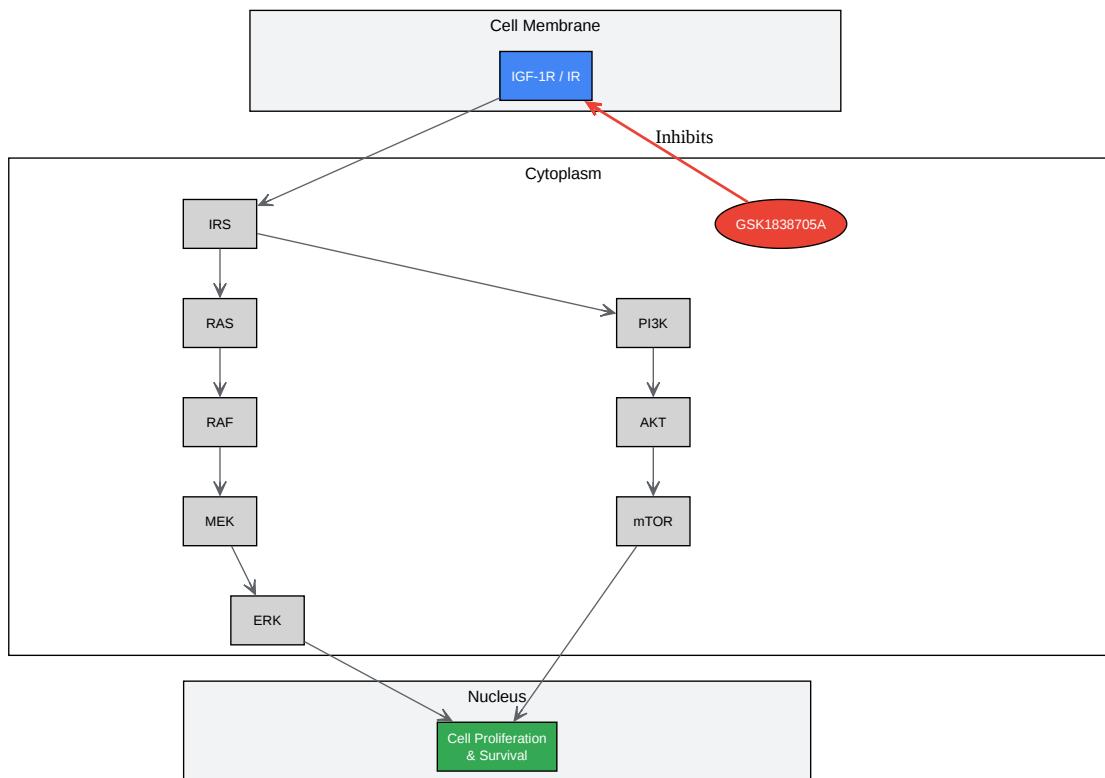
Preclinical studies have demonstrated that **GSK1838705A** can effectively reduce the viability and induce apoptosis in docetaxel-resistant prostate cancer cells.[\[5\]](#)

Experimental Data Summary:

Cell Line	Treatment	Key Findings	Reference
PC-3R (Docetaxel-resistant)	GSK1838705A (0.5 and 2 μ M)	Significant inhibition of IGF-1R and IR phosphorylation. [5]	
PC-3R	GSK1838705A	Induced marked apoptosis and dramatically inhibited cell migration. [5]	[5]

Experimental Protocol: In Vivo Xenograft Model

- Animal Model: Male BALB/c nude mice (6-8 weeks old).
- Cell Line: Docetaxel-resistant PC-3R cells.
- Procedure: 2×10^6 PC-3R cells were subcutaneously injected into the flanks of mice. When tumors reached approximately 100 mm^3 , mice were randomized into treatment and control groups.
- Treatment: **GSK1838705A** administered orally.
- Endpoint: Tumor volume and mouse body weight were measured regularly.


Alternative Combination Strategy: Linsitinib (OSI-906) with Bortezomib in Multiple Myeloma (for comparison of IGF-1R inhibitor combination)

While not a direct comparison in prostate cancer, the following study on linsitinib, another IGF-1R inhibitor, in combination with the proteasome inhibitor bortezomib for multiple myeloma provides insights into the potential of this class of drugs in combination therapies.

Experimental Data Summary:

Cancer Type	Treatment	Key Findings	Reference
Relapsed/Refractory Multiple Myeloma	Linsitinib (125 mg) + Bortezomib + Dexamethasone	Objective Response Rate (ORR) of 61%. Median Progression-Free Survival (PFS) of 7.1 months. [8] [9]	[8] [9]

Signaling Pathway: IGF-1R/IR Inhibition

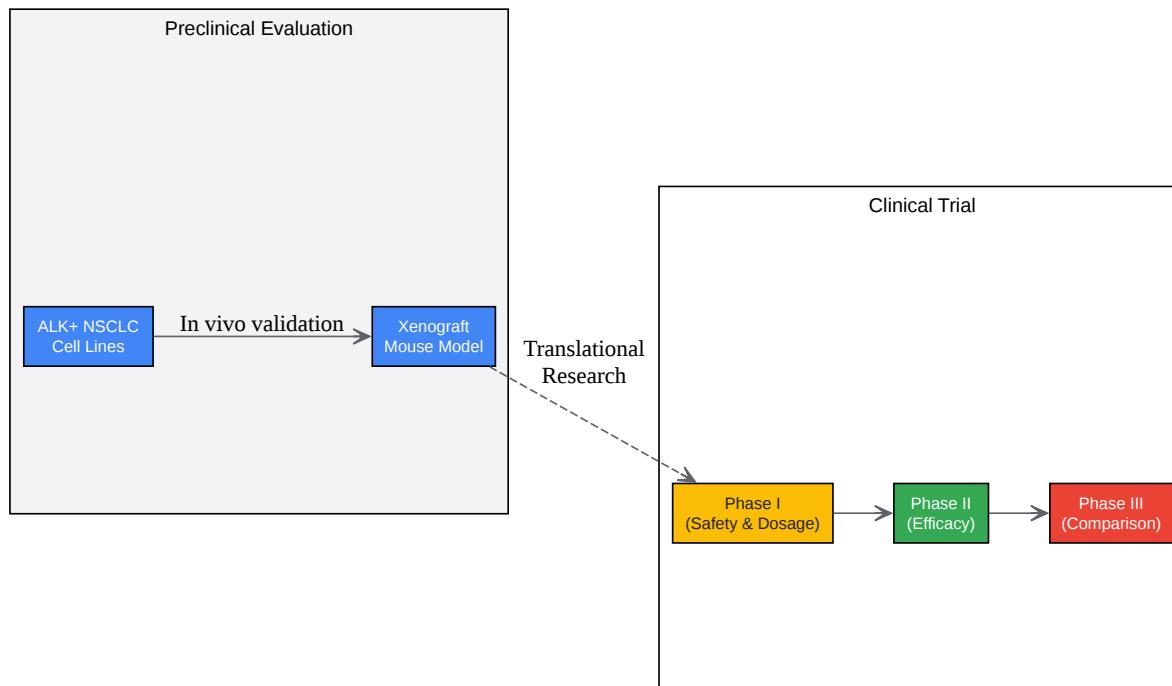
[Click to download full resolution via product page](#)Caption: IGF-1R/IR signaling pathway inhibited by **GSK1838705A**.

III. Combination Therapy in Non-Small Cell Lung Cancer (NSCLC)

ALK rearrangements are present in a subset of NSCLC patients, making ALK a key therapeutic target. While ALK inhibitors are effective, resistance often develops.

GSK1838705A as a Dual IGF-1R/ALK Inhibitor

GSK1838705A's dual activity against both ALK and IGF-1R suggests its potential to overcome resistance mechanisms observed with single-target ALK inhibitors.


Alternative ALK Inhibitor Combination Strategies

Several next-generation ALK inhibitors have been investigated in combination with other agents to improve outcomes.

Experimental Data Summary: Alternative ALK Inhibitor Combinations

Drug Combination	Cancer Type	Key Findings	Reference
Alectinib + Bevacizumab	ALK+ NSCLC (first-line)	Objective Response Rate (ORR): 97.2%. 12-month event-free survival rate: 97.1%. [10]	[10]
Alectinib + Cobimetinib (MEK inhibitor)	ALK+ NSCLC (alectinib-resistant)	Limited activity in alectinib-resistant tumors.[11]	[11]
Ceritinib + Gemcitabine	Advanced Solid Tumors	Manageable toxicity profile. ORR: 20%. [12]	[12]
Ceritinib + Ribociclib (CDK4/6 inhibitor)	ALK-rearranged NSCLC	Overall Response Rate (ORR): 37.0%. Median Progression-Free Survival (mPFS): 21.5 months. [13]	[13]
Brigatinib	ALK+ NSCLC (crizotinib-refractory)	ORR: 55% (180 mg dose). Median PFS: 12.9 months. [14][15]	[14][15]

Experimental Workflow: Evaluating ALK Inhibitor Combinations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for ALK inhibitor combination therapy development.

IV. Combination Therapy in Anaplastic Large Cell Lymphoma (ALCL)

ALK is a defining feature of a subset of ALCL. Crizotinib, a first-generation ALK inhibitor, is effective, but resistance is a clinical challenge.

GSK1838705A in Crizotinib-Resistant ALCL

Studies have shown that **GSK1838705A** can overcome crizotinib resistance in ALK-positive ALCL cell lines.^[7] The dual inhibition of IGF-1R and ALK is believed to be a key mechanism in overcoming resistance.^[7]

Experimental Data Summary:

Cell Line	Treatment	Key Findings	Reference
Karpas299-R, SR786-R (Crizotinib-resistant)	GSK1838705A	Effectively reduced viability of resistant cells and inhibited downstream survival signaling. [7]	[7]

Experimental Protocol: Generation of Crizotinib-Resistant Cell Lines

- Parental Cell Lines: Karpas299 and SR786 (ALK+ ALCL).
- Method: Cells were cultured with gradually increasing concentrations of crizotinib over several months.
- Verification: Resistance was confirmed by comparing the IC50 values of the resistant lines to the parental lines using cell viability assays (e.g., CCK8).

Alternative Combination Strategy: Crizotinib with Vinblastine

A clinical trial investigated the combination of crizotinib with vinblastine, a chemotherapy agent, for relapsed or refractory pediatric ALK-positive ALCL.

Clinical Data Summary:

Patient Population	Treatment	Key Findings	Reference
Relapsed/Refractory Pediatric ALK+ ALCL (n=13)	Crizotinib + Vinblastine	Efficacious with only 2/13 subsequent relapses, but severe toxicities were observed in 11/13 patients. [16]	[16]

V. Combination Therapy in Glioma

The IGF-1R signaling pathway is implicated in the progression of glioma, making it a potential therapeutic target.[6][17]

GSK1838705A in Glioma

GSK1838705A has been shown to inhibit glioma cell proliferation, induce apoptosis, and suppress tumor growth *in vivo*.[6][17][18]

Experimental Data Summary:

Cell Line	Treatment	Key Findings	Reference
U87MG (Human glioma)	GSK1838705A (3.75-15 μ M)	Dose-dependent inhibition of cell migration.[6]	[6]
U87MG Xenograft	GSK1838705A (4 and 8 mg/kg)	Significant inhibition of tumor growth <i>in vivo</i> . [18]	[18]

Experimental Protocol: In Vivo Glioma Xenograft Model

- Animal Model: Nude mice.
- Cell Line: U87MG human glioma cells.
- Procedure: U87MG cells were inoculated subcutaneously.
- Treatment: Once tumors were established, mice were treated daily with **GSK1838705A** or vehicle control.
- Endpoint: Tumor volume and apoptosis in tumor tissue were assessed.[18]

Alternative Combination Strategy: Temozolomide with an MDM2 Antagonist

A preclinical study in a glioblastoma xenograft model evaluated the combination of the standard chemotherapy temozolomide with an MDM2 antagonist.

Experimental Data Summary:

Xenograft Model	Treatment	Key Findings	Reference
Human Glioblastoma	Temozolomide + Nutlin3a (MDM2 antagonist)	Additive to synergistic decrease in cell growth; enhanced anti-tumor activity in vivo. [19]	[19]

VI. Conclusion

GSK1838705A, as a dual inhibitor of IGF-1R/IR and ALK, demonstrates significant promise in combination therapies for various cancers. Its ability to target pathways associated with resistance to standard treatments makes it a valuable candidate for further investigation. The comparative data presented in this guide highlight the potential of **GSK1838705A** in the context of other emerging combination strategies. Future clinical trials are warranted to directly compare the efficacy and safety of **GSK1838705A**-based combinations against current and alternative therapeutic regimens.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dual IGF-1R/InsR Inhibitor BMS-754807 Synergizes with Hormonal Agents in Treatment of Estrogen-Dependent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Facebook [cancer.gov]
- 4. ALK and NSCLC: Targeted therapy with ALK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. ashpublications.org [ashpublications.org]
- 8. A phase-1 trial of linsitinib (OSI-906) in combination with bortezomib and dexamethasone for the treatment of relapsed/refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. ascopubs.org [ascopubs.org]
- 11. Alectinib combined with cobimetinib in ALK-Rearranged lung Cancer: A phase IB study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A phase I study of the anaplastic lymphoma kinase inhibitor ceritinib in combination with gemcitabine-based chemotherapy in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase Ib/II study of ceritinib in combination with ribociclib in patients with ALK-rearranged non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Real-World Outcomes of Brigatinib Compared to Alectinib as a Second-Line Therapy After Crizotinib in Advanced Anaplastic Lymphoma Kinase Positive Non-Small Cell Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Final Results of ALTA Trial Verify Brigatinib Activity in ALK-Positive NSCLC [theoncologynurse.com]
- 16. Combination therapy with crizotinib and vinblastine for relapsed or refractory pediatric ALK-positive anaplastic large cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phase II Trial of the Combination of Alectinib with Bevacizumab in Alectinib Refractory ALK-Positive Nonsquamous Non-Small-Cell Lung Cancer (NLCTG1501) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. GSK1838705A, an IGF-1R inhibitor, inhibits glioma cell proliferation and suppresses tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Combination therapy in a xenograft model of glioblastoma: enhancement of the antitumor activity of temozolomide by an MDM2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Guide to GSK1838705A Combination Therapies]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1684688#gsk1838705a-combination-therapy-studies>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com